molecular formula C16H18ClF2N5OS B2776470 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189986-56-8

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2776470
CAS No.: 1189986-56-8
M. Wt: 401.86
InChI Key: XWJKNTWXPAHDGQ-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the Down syndrome critical region , and is implicated in neuronal development and function. Consequently, this compound serves as a crucial pharmacological probe for investigating the pathophysiological role of DYRK1A in neurological disorders and cognitive deficits associated with Down syndrome, as well as in neurodegenerative conditions like Alzheimer's disease, where it is known to phosphorylate key proteins such as amyloid precursor protein (APP) and tau. Beyond neuroscience, its research utility extends to the field of oncology, as DYRK1A activity influences cell cycle progression and proliferation. By selectively inhibiting DYRK1A, this compound enables researchers to dissect signaling pathways involved in cancer cell survival and to explore potential therapeutic strategies for certain malignancies. The hydrochloride salt form enhances the compound's stability and solubility for in vitro and cell-based assay applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5OS.ClH/c1-21(2)6-7-23(15(24)12-4-5-19-22(12)3)16-20-14-11(18)8-10(17)9-13(14)25-16;/h4-5,8-9H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJKNTWXPAHDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluoro substituents: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Synthesis of the pyrazole ring: This can be done via the condensation of hydrazines with 1,3-dicarbonyl compounds.

    Coupling of the benzo[d]thiazole and pyrazole rings: This step may involve the use of coupling reagents such as EDCI or DCC.

    Formation of the carboxamide group: This can be achieved through the reaction of the carboxylic acid derivative with an amine.

    Formation of the hydrochloride salt: This is typically done by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the dimethylamino group.

    Reduction: Reduction reactions may target the carboxamide group or the benzo[d]thiazole ring.

    Substitution: The difluoro substituents on the benzo[d]thiazole ring may be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzothiazole and pyrazole compounds exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death .

Antimicrobial Properties
The compound has shown promising results against a range of bacterial strains. Its structural components allow it to interact effectively with bacterial enzymes and disrupt their functions. For instance, compounds with similar structural motifs have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the core structure of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride. These derivatives were tested against various cancer cell lines, revealing that some exhibited IC50 values lower than 10 µM, indicating strong anticancer potential .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial activity of this compound against multi-drug resistant strains. The results showed significant bactericidal effects at concentrations as low as 5 µg/mL against E. coli, suggesting its potential as a lead compound for developing new antibiotics .

Summary of Findings

The applications of this compound span across multiple domains within medicinal chemistry:

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth
Antimicrobial ActivityEffective against bacterial strains; potential for antibiotic development

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxamide
  • N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness

The unique structural features of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, such as the specific positioning of the difluoro substituents and the carboxamide group, may confer distinct chemical and biological properties compared to similar compounds. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound belonging to the class of benzothiazoles. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole moiety with two fluorine substitutions, which are known to enhance biological activity by increasing lipophilicity and metabolic stability. The presence of a pyrazole ring further contributes to its pharmacological potential.

Property Value
Molecular FormulaC15H18F2N4OS
Molecular Weight358.39 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and methanol

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes critical for bacterial growth and replication. It has been shown to target:

  • Dihydroorotase : An enzyme involved in pyrimidine biosynthesis.
  • DNA Gyrase : A type II topoisomerase essential for DNA replication and transcription in bacteria.

By inhibiting these enzymes, the compound disrupts the bacterial cell cycle, leading to cell death and providing a potential therapeutic avenue for treating bacterial infections.

Biological Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized below:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Klebsiella pneumoniae16

These results indicate that the compound has moderate to strong antibacterial activity, particularly against Staphylococcus aureus.

Case Studies

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzothiazole derivatives, including the target compound. The results showed that derivatives with fluorine substitutions had enhanced potency compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in optimizing biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that:

  • Fluorination : The presence of fluorine atoms significantly enhances antibacterial activity.
  • Dimethylamino Group : This group increases solubility and bioavailability.
  • Pyrazole Ring : Contributes to overall stability and binding affinity to target enzymes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling a benzothiazole derivative (e.g., 4,6-difluorobenzo[d]thiazol-2-amine) with a pyrazole-carboxamide intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen atmosphere .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous purification to remove residual solvents .
  • HCl salt formation : Final product isolation via precipitation in diethyl ether after neutralization with HCl gas .
    • Critical parameters : Temperature control (0–5°C during exothermic steps) and stoichiometric ratios (1.1:1 molar excess of dimethylaminoethyl chloride) to minimize side products .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., difluoro-benzothiazole protons at δ 7.2–7.8 ppm; pyrazole methyl group at δ 3.1–3.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z ~485.5) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?

  • Methodology :

  • Fluorine substitution : 4,6-difluoro groups on benzothiazole enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Dimethylaminoethyl side chain : Modifies solubility and cationic character, influencing membrane permeability in cellular assays .
  • Pyrazole core : Methyl substitution at N1 reduces steric hindrance, improving ligand-receptor docking (e.g., factor Xa inhibition analogs) .
    • Data-driven optimization : Compare IC50 values against analogs lacking fluorine or dimethylamino groups to quantify contributions to potency .

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models?

  • Case study : Discrepancies in IC50 (nM range in vitro vs. µM in vivo) may arise from:

  • Protein binding : High plasma protein binding (e.g., >90% human serum albumin) reduces free drug concentration .
  • Metabolic stability : Assess hepatic microsomal clearance rates; introduce deuterium or blocking groups to mitigate CYP450-mediated degradation .
    • Experimental design : Parallel assays using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) validate target engagement independently of cellular context .

Q. How can molecular docking simulations predict binding modes to biological targets like kinases or GPCRs?

  • Protocol :

  • Ligand preparation : Generate 3D conformers with OpenBabel, optimizing protonation states at physiological pH .
  • Receptor grid generation : Define active sites using co-crystallized ligands (e.g., PDB ID 2XIR for kinase targets) .
  • Docking software : AutoDock Vina or Schrödinger Glide for scoring binding poses (ΔG < −8 kcal/mol indicates high affinity) .
    • Validation : Overlay top-scoring poses with experimental X-ray crystallography data (e.g., benzothiazole-thiazole interactions in ATP-binding pockets) .

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